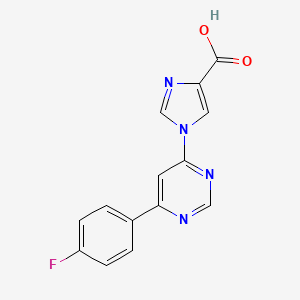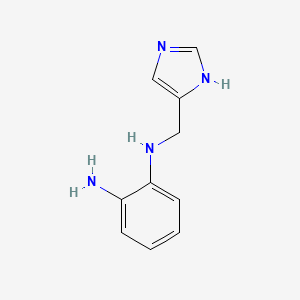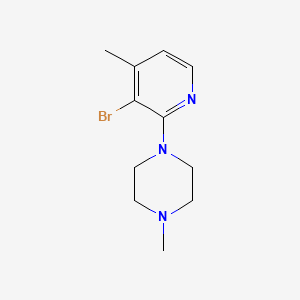
1-(2-(Pyridin-4-yl)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Pyridin-4-yl)piperidin-1-yl)ethanone is a compound that features a piperidine ring attached to a pyridine ring via an ethanone linker. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and pyridine moieties makes it a versatile scaffold for drug design and development.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-(Pyridin-4-yl)piperidin-1-yl)ethanone can be synthesized through various synthetic routes. One common method involves the reaction of 4-pyridylpiperidine with acetyl chloride under basic conditions. The reaction typically proceeds as follows:
Reactants: 4-pyridylpiperidine and acetyl chloride
Conditions: Basic conditions, often using a base like triethylamine
Solvent: Anhydrous dichloromethane
Temperature: Room temperature
Yield: Moderate to high yield depending on the reaction conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions: 1-(2-(Pyridin-4-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxides of the pyridine ring.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
1-(2-(Pyridin-4-yl)piperidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 1-(2-(Pyridin-4-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may act on various receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.
相似化合物的比较
1-(2-(Pyridin-4-yl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:
1-Phenyl-2-(piperidin-1-yl)ethanone: Similar structure but with a phenyl group instead of a pyridine ring.
Piperidine derivatives: Various piperidine-based compounds with different substituents on the piperidine ring.
Pyridine derivatives: Compounds with different functional groups attached to the pyridine ring.
Uniqueness: The combination of a piperidine ring and a pyridine ring in this compound provides unique pharmacological properties, making it a valuable scaffold for drug development.
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its versatile chemical properties and potential pharmacological applications make it a valuable compound for further study and development.
属性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC 名称 |
1-(2-pyridin-4-ylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C12H16N2O/c1-10(15)14-9-3-2-4-12(14)11-5-7-13-8-6-11/h5-8,12H,2-4,9H2,1H3 |
InChI 键 |
BSOLJXDNRAQYHD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCCCC1C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole](/img/structure/B11798133.png)
![2,4-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11798137.png)






![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11798187.png)

